1-(Diethylamino)cyclopentanecarbonitrile
Description
1-(Diethylamino)cyclopentanecarbonitrile is a nitrile-functionalized cyclopentane derivative bearing a diethylamino group. The diethylamino group enhances lipophilicity, which may influence solubility and reactivity compared to other derivatives .
Properties
Molecular Formula |
C10H18N2 |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(diethylamino)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C10H18N2/c1-3-12(4-2)10(9-11)7-5-6-8-10/h3-8H2,1-2H3 |
InChI Key |
VSNJHWHYVLYUHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1(CCCC1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural differences and molecular properties of related cyclopentanecarbonitrile derivatives:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 1-(Diethylamino)cyclopentanecarbonitrile* | -N(CH₂CH₃)₂ | C₁₀H₁₈N₂ | ~166.27 (calculated) | Nitrile, tertiary amine |
| 1-(4-Methoxyphenyl)cyclopentanecarbonitrile | 4-methoxyphenyl | C₁₃H₁₅NO | 201.26 | Nitrile, methoxy, aromatic |
| 1-(4-Aminophenyl)cyclopentanecarbonitrile | 4-aminophenyl | C₁₂H₁₄N₂ | 186.26 | Nitrile, primary amine, aromatic |
| 1-(2-Nitrophenyl)cyclopentanecarbonitrile | 2-nitrophenyl | C₁₂H₁₂N₂O₂ | 216.24 | Nitrile, nitro, aromatic |
| 1-(Dimethylamino)cyclopentanecarbonitrile | -N(CH₃)₂ | C₉H₁₆N₂ | 152.24 | Nitrile, tertiary amine |
| 1-(Ethylamino)cyclohexanecarbonitrile | Cyclohexane backbone | C₉H₁₄N₂ | 166.24 | Nitrile, secondary amine |
*Note: Data for this compound is inferred from analogs.
Key Observations :
- Aromatic vs.
- Functional Group Effects: The nitro group in 1-(2-nitrophenyl)cyclopentanecarbonitrile increases polarity and oxidative stability, whereas the amino group in 1-(4-aminophenyl)cyclopentanecarbonitrile enhances reactivity in coupling reactions .
- Amine Substituents: Tertiary amines (diethylamino, dimethylamino) improve lipid solubility compared to primary or secondary amines, impacting bioavailability in drug design .
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